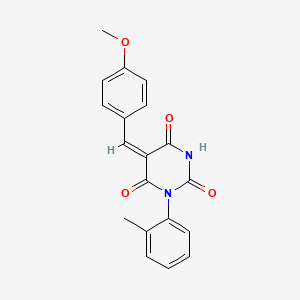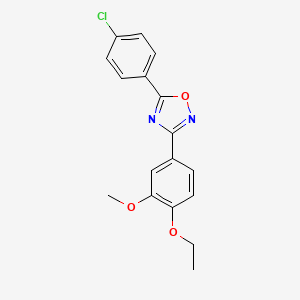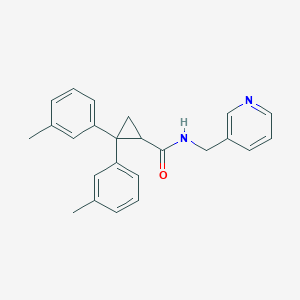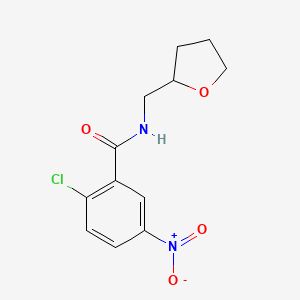
5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MBMP, is a pyrimidine derivative that has been extensively studied for its potential applications in various scientific research fields. This compound has a unique chemical structure that makes it a promising candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been proposed that it exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. It has also been shown to inhibit the growth of viruses and bacteria. Additionally, it has been investigated for its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its unique chemical structure, which makes it a promising candidate for drug discovery and development. Additionally, it has been shown to exhibit a wide range of biological activities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of focus could be on elucidating its mechanism of action, which could lead to the development of more effective therapies. Additionally, it could be investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Finally, its neuroprotective effects could be further explored for the development of treatments for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-methoxybenzaldehyde and 2-methylbenzaldehyde with barbituric acid in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
5-(4-methoxybenzylidene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various scientific research fields. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-5-3-4-6-16(12)21-18(23)15(17(22)20-19(21)24)11-13-7-9-14(25-2)10-8-13/h3-11H,1-2H3,(H,20,22,24)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXKUPYWXHVWAW-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)OC)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4959394.png)


![3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4959410.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959438.png)
![1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol](/img/structure/B4959455.png)
![1-cyclopentyl-5-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4959458.png)


![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4959478.png)

![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)